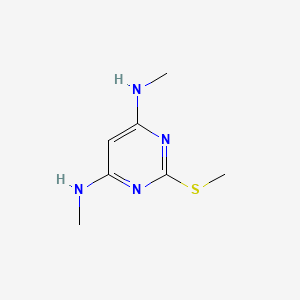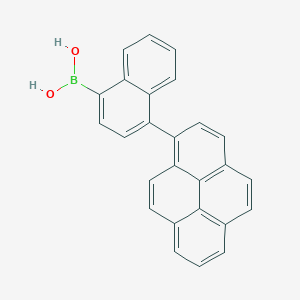
4,4-Diisopropyl-4,5-dihydro-2,2'-bioxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is a chiral nitrogen ligand known for its utility in enantioselective synthesis. This compound, with the molecular formula C12H20N2O2, is characterized by its unique structure, which includes two isopropyl groups and a dihydro-bioxazole ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diisopropylamine with a suitable dihydroxy compound, followed by cyclization to form the bioxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often requires inert atmosphere conditions and specific temperature controls to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives.
Reduction: Reduction reactions can modify the dihydro-bioxazole ring, potentially leading to different bioxazole derivatives.
Substitution: Substitution reactions, particularly at the isopropyl groups, can yield a variety of substituted bioxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and modified bioxazole derivatives, which can have different properties and applications .
Applications De Recherche Scientifique
4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole primarily involves its role as a chiral ligand. It interacts with metal catalysts to facilitate enantioselective reactions, thereby influencing the formation of specific enantiomers. The molecular targets and pathways involved include coordination with metal centers and stabilization of transition states during catalytic cycles .
Comparaison Avec Des Composés Similaires
- 4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- 4,4’-Diisopropyl-4,5,4’,5’-tetrahydro[2.2]bioxazolyl
- 4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bi-1,3-oxazole
Uniqueness: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is unique due to its specific chiral properties and its ability to act as a ligand in enantioselective synthesis. Its structure allows for effective coordination with metal catalysts, making it particularly valuable in the synthesis of enantiomerically pure compounds .
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(1,3-oxazol-2-yl)-4,4-di(propan-2-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)12(9(3)4)7-16-11(14-12)10-13-5-6-15-10/h5-6,8-9H,7H2,1-4H3 |
Clé InChI |
FPZAYTQHEQTITH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(COC(=N1)C2=NC=CO2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol](/img/structure/B13355729.png)

![tert-Butyl 9-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13355742.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355763.png)
![5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)

![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)
![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)

![3-[(Propylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355826.png)
![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)
